PF-05180999

Catalog No.
S539146
CAS No.
1394033-54-5
M.F
C19H17F3N8
M. Wt
414.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-05180999

CAS Number

1394033-54-5

Product Name

PF-05180999

IUPAC Name

4-(azetidin-1-yl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)-2-pyridinyl]pyrazol-4-yl]imidazo[5,1-f][1,2,4]triazine

Molecular Formula

C19H17F3N8

Molecular Weight

414.4 g/mol

InChI

InChI=1S/C19H17F3N8/c1-11-27-15(17-18(29-6-3-7-29)24-10-26-30(11)17)13-9-25-28(2)16(13)14-5-4-12(8-23-14)19(20,21)22/h4-5,8-10H,3,6-7H2,1-2H3

InChI Key

CLGCHUKGBICQTE-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

PF05180999; PF-05180999; PF 5180999; PF5180999; PF-5180999; PF 5180999; PF999; PF-999; PF 999

Canonical SMILES

CC1=NC(=C2N1N=CN=C2N3CCC3)C4=C(N(N=C4)C)C5=NC=C(C=C5)C(F)(F)F

The exact mass of the compound 4-(1-Azetidinyl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl]-imidazo[5,1-f][1,2,4]triazine is 414.1528 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-05180999 is a potent and highly selective second-generation phosphodiesterase 2A (PDE2A) inhibitor designed for CNS research. Unlike earlier tool compounds, it combines nanomolar potency with excellent blood-brain barrier penetration and favorable pharmacokinetic properties, making it a reliable choice for both in vitro and in vivo studies targeting cGMP/cAMP signaling pathways in the brain. [1]

Substituting PF-05180999 with first-generation PDE2A inhibitors, such as BAY 60-7550, is often unsuitable for in vivo neuroscience applications. Older compounds are characterized by poor to limited brain penetration, which prevents effective target engagement in the CNS after systemic administration. [REFS-1, REFS-2] This critical liability can lead to irreproducible or misleading results in behavioral and pharmacokinetic studies, making a brain-penetrant compound essential for reliable outcomes.

Evidence 1: Designed for In Vivo CNS Studies with Excellent Brain Penetration

PF-05180999 was specifically developed to overcome the CNS delivery limitations of earlier inhibitors. In preclinical models, it demonstrates an unbound brain-to-plasma concentration ratio (Cbu/Cpu or Kp,uu) that approaches unity, indicating near-equivalent exposure in the brain and plasma. [1] In contrast, the widely used comparator BAY 60-7550 is known for its limited ability to penetrate the brain after peripheral administration. [2]

Evidence DimensionUnbound Brain-to-Plasma Ratio (Kp,uu)
Target Compound Data0.81 (Rat), 0.77 (Mouse)
Comparator Or BaselineBAY 60-7550: Characterized by 'limited ability to penetrate into the brain'
Quantified DifferenceHigh and efficient CNS penetration vs. poor/limited CNS penetration
ConditionsIn vivo pharmacokinetic studies in rodents.

This ensures that the compound reliably reaches its CNS target at effective concentrations in living animals, a critical requirement for behavioral and disease model studies.

Evidence 2: High Potency for Clearer In Vitro Results at Lower Doses

In direct enzymatic assays, PF-05180999 inhibits PDE2A with an IC50 of 1.6 nM. [1] This is approximately 3-fold more potent than the first-generation inhibitor BAY 60-7550, which has a reported IC50 of 4.7 nM against the same target. [2]

Evidence DimensionEnzymatic Inhibition (IC50)
Target Compound Data1.6 nM
Comparator Or BaselineBAY 60-7550: 4.7 nM
Quantified Difference~3x higher potency
ConditionsIn vitro human recombinant PDE2A enzymatic assay.

Higher potency allows for the use of lower compound concentrations in cellular and biochemical assays, minimizing the potential for off-target effects and improving data quality.

Evidence 3: Superior Selectivity Minimizes Confounding Off-Target Effects

PF-05180999 demonstrates a superior selectivity profile, with over 2000-fold selectivity for PDE2A against a panel of ten other PDE enzymes. For example, its IC50 against PDE10A is 2,030 nM, representing a >1200-fold selectivity window. In contrast, the selectivity of BAY 60-7550 is notably lower, at approximately 50-fold over PDE1 and 100-fold over PDE5. [1]

Evidence DimensionSelectivity Ratio (IC50 Off-Target / IC50 PDE2A)
Target Compound Data>2000-fold vs. a panel of 10 PDEs; >1200-fold vs. PDE10A
Comparator Or BaselineBAY 60-7550: ~50-fold vs. PDE1; ~100-fold vs. PDE5
Quantified DifferenceAn order of magnitude or greater selectivity against key related enzymes
ConditionsIn vitro enzymatic inhibition assays against a panel of phosphodiesterases.

High selectivity is crucial for ensuring that experimental outcomes are due to specific inhibition of PDE2A, thereby preventing misinterpretation of data caused by unintended activity at other signaling proteins.

In Vivo Models of Cognitive and Neuropsychiatric Disorders

For rodent models requiring systemic (e.g., oral) administration to investigate cognition, memory, or anxiety. The excellent brain penetration of PF-05180999 ensures reliable CNS target engagement, a critical factor where older compounds like BAY 60-7550 fail. [1]

Cellular Assays Requiring High Target Specificity

In primary neuron cultures or cell lines used to study cGMP/cAMP signaling. The compound's high selectivity (>2000-fold) minimizes the risk that observed effects are contaminated by inhibition of other PDEs, ensuring data can be confidently attributed to PDE2A.

Studies of Neuroprotection and Synaptic Plasticity

For investigating the role of PDE2A in neuroprotection or long-term potentiation (LTP). The combination of high potency and selectivity provides a precise tool to modulate these pathways without the confounding variables introduced by less specific inhibitors. [1]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

9

Exact Mass

414.15282706 Da

Monoisotopic Mass

414.15282706 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5L84K4IEN9

Dates

Last modified: 08-15-2023
1. Design and Synthesis of Novel and Selective Phosphodiesterase 2 (PDE2a) Inhibitors for the Treatment of Memory Disorders Laurent GomezMark Eben MassariTroy VickersGraeme FreestoneWilliam VernierKiev LyRui XuMargaret McCarrickTami MarroneMarkus MetzYingzhou G. YanZachary W. YoderRobert LemusNicola J. BroadbentRichard BaridoNoelle WarrenKara SchmelzerDavid NeulDong LeeCarsten B. AndersenKristen SebringKathleen AertgeertsXianbo ZhouAli TabatabaeiMarco PetersJ. Guy Breitenbucher Publication Date (Web): February 6, 2017 (Article) DOI: 10.1021/acs.jmedchem.6b01793
2. Helal, C. J.; Chappie, T. A.; Humphrey, J. M.; Verhoest, P. R.; Yang, E. Imidazo[5,1-f][1,2,4]triazines for the Treatment of Neurological Disorders. US20120214791, 2012.
3: Helal CJ, Arnold EP, Boyden TL, Chang C, Chappie TA, Fisher E, Hajós M, Harms JF, Hoffmann WE, Humphrey JM, Pandit J, Kang Z, Kleiman RJ, Kormos BL, Lee CW, Lu J, Maklad N, McDowell L, McGinnis D, O'Connor RE, O'Donnell CJ, Ogden A, Piotrowski M, Schmidt CJ, Seymour P, Ueno H, Vansell N, Verhoest PR, Yang EX. Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate. J Med Chem. 2018 Jan 2. doi: 10.1021/acs.jmedchem.7b01466. [Epub ahead of print] PubMed PMID: 29293004.
4: Chen L, Nabulsi N, Naganawa M, Zasadny K, Skaddan MB, Zhang L, Najafzadeh S, Lin SF, Helal CJ, Boyden TL, Chang C, Ropchan J, Carson RE, Villalobos A, Huang Y. Preclinical Evaluation of 18F-PF-05270 430, a Novel PET Radioligand for the Phosphodiesterase 2A Enzyme. J Nucl Med. 2016 Sep;57(9):1448-53. doi: 10.2967/jnumed.115.171454. Epub 2016 May 19. PubMed PMID: 27199356; PubMed Central PMCID: PMC5093921.
5: Wu Y, Li Z, Huang YY, Wu D, Luo HB. Novel Phosphodiesterase Inhibitors for Cognitive Improvement in Alzheimer's Disease. J Med Chem. 2018 Feb 5. doi: 10.1021/acs.jmedchem.7b01370. [Epub ahead of print] PubMed PMID: 29363967.

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